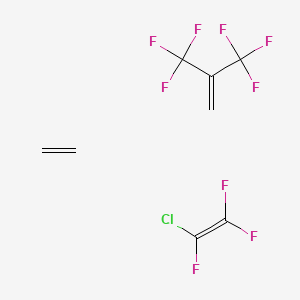
1-Chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene is a complex fluoropolymer known for its unique chemical properties and applications. This compound is characterized by its high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene involves the polymerization of 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)- with chlorotrifluoroethene and ethene. This process typically requires specific catalysts and reaction conditions to achieve the desired polymer structure. The polymerization is carried out under controlled temperatures and pressures to ensure the formation of a stable polymer chain .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are introduced and polymerized under optimized conditions. The process is carefully monitored to maintain the quality and consistency of the polymer. The resulting polymer is then processed into various forms, such as films, coatings, and molded parts, depending on its intended application .
Chemical Reactions Analysis
Types of Reactions
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene undergoes several types of chemical reactions, including:
Substitution Reactions: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups.
Addition Reactions: The polymer can participate in addition reactions, where new monomers are added to the polymer chain.
Cross-linking Reactions: The polymer can form cross-links with other polymer chains, enhancing its mechanical properties.
Common Reagents and Conditions
Common reagents used in these reactions include various catalysts, initiators, and solvents that facilitate the polymerization and modification processes. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, chemical resistance, and mechanical strength. These modified polymers find applications in various industries, including electronics, aerospace, and automotive .
Scientific Research Applications
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene has a wide range of scientific research applications:
Chemistry: The polymer is used in the development of advanced materials with unique properties, such as superhydrophobic surfaces and high-performance coatings.
Biology: The polymer’s biocompatibility makes it suitable for use in medical devices and implants.
Medicine: The polymer is used in drug delivery systems and medical diagnostics due to its stability and compatibility with biological systems.
Mechanism of Action
The mechanism by which 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene exerts its effects is primarily through its unique chemical structure. The presence of fluorine atoms in the polymer chain imparts high thermal stability and chemical resistance. The polymer interacts with various molecular targets and pathways, depending on its application. For example, in medical applications, the polymer’s biocompatibility allows it to interact with biological tissues without causing adverse reactions .
Comparison with Similar Compounds
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high chemical resistance.
Polyvinylidene fluoride (PVDF): Known for its high mechanical strength and chemical resistance.
Fluoroethylene propylene (FEP): Known for its flexibility and chemical resistance.
Uniqueness
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene stands out due to its unique combination of properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it suitable for applications where other fluoropolymers may not perform as effectively .
Properties
CAS No. |
54302-04-4 |
|---|---|
Molecular Formula |
C8H6ClF9 |
Molecular Weight |
308.57 g/mol |
IUPAC Name |
1-chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4H2F6.C2ClF3.C2H4/c1-2(3(5,6)7)4(8,9)10;3-1(4)2(5)6;1-2/h1H2;;1-2H2 |
InChI Key |
VLJJHZWFJLFZSW-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C=C(C(F)(F)F)C(F)(F)F.C(=C(F)Cl)(F)F |
Related CAS |
54302-04-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
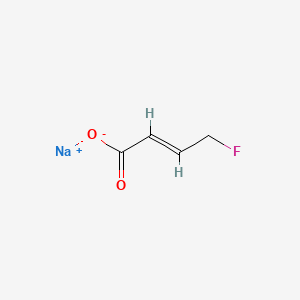


![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)

![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)
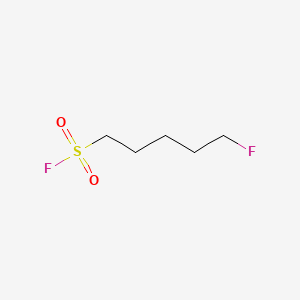
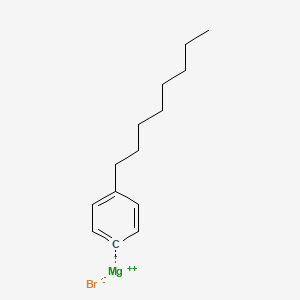
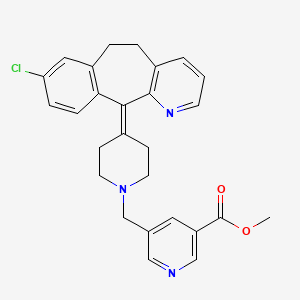
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)

![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
